Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio-
Description
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio- (abbreviated as H₂dmaeoxd in coordination chemistry contexts) is a sulfur-containing oxamide derivative with the molecular formula C₁₀H₂₀N₄S₂ and a molecular weight of 292.47 g/mol. Structurally, it features two dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) groups attached to the nitrogen atoms of a dithiooxamide backbone (S-C(=S)-NH-NH-C(=S)-S). This compound serves as a versatile ligand in coordination chemistry due to its ability to chelate metal ions via its sulfur and nitrogen donor atoms.
Properties
CAS No. |
63905-01-1 |
|---|---|
Molecular Formula |
C10H22N4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N,N'-bis[2-(dimethylamino)ethyl]ethanedithioamide |
InChI |
InChI=1S/C10H22N4S2/c1-13(2)7-5-11-9(15)10(16)12-6-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
InChI Key |
DPXUKCDCDYANIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=S)C(=S)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- typically involves the reaction of oxamide with 2-dimethylaminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Oxamide} + 2 \text{(2-dimethylaminoethanethiol)} \rightarrow \text{Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio-} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkages to thiol groups.
Substitution: The dimethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- involves its interaction with molecular targets through its dithio and dimethylaminoethyl groups. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Oxamide and Dithiooxamide Derivatives
Structural and Functional Group Variations
The table below summarizes key structural analogs of N,N'-bis(2-dimethylaminoethyl)dithiooxamide and their distinguishing features:
Comparative Analysis of Key Properties
Chelation Efficiency and Metal Binding
- N,N'-bis(2-dimethylaminoethyl)dithiooxamide: Exhibits strong chelation with Cu(II), forming stable binuclear complexes. The dimethylaminoethyl groups enhance solubility in polar solvents, facilitating coordination chemistry applications .
- N,N'-Bis(2-hydroxyethyl)dithiooxamide : Demonstrated corrosion inhibition for iron in NaCl solutions via adsorption on metal surfaces, likely due to lone pairs on sulfur and oxygen atoms .
- N,N'-bis(2-mercaptoethyl)isophthalamide (NBMIPA) : Shows superior binding energy (-418 kJ/mol) with Al₂O₃ surfaces compared to other chelators, attributed to strong S–Al and N–Al interactions .
Electrochemical Behavior
- N,N'-Bis(2-hydroxynaphthylidene)amino]oxamide (HAO): Inhibits iron corrosion in 3.5% NaCl with 85–90% efficiency at 5×10⁻⁴ M concentration, outperforming simpler oxamide derivatives due to aromatic π-electrons enhancing adsorption .
Biological Activity
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio- is a compound that has garnered attention for its biological activities, particularly in the fields of toxicology and pharmacology. This article aims to synthesize available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio- is characterized by its oxamide functional group and two dimethylaminoethyl substituents. The structural formula can be represented as follows:
This structure is significant as it influences the compound's reactivity and biological interactions.
Toxicity Studies
- Aquatic Toxicity : A study assessed the toxicity of various chemicals, including oxamide derivatives, on fish species. The results indicated varying levels of toxicity based on concentration and exposure time. For instance, compounds exhibiting high toxicity at 5.0 ppm were further tested at lower concentrations to determine their lethal concentrations (LC50) .
- Repellent Activity : Research conducted on rodent repellency demonstrated that certain oxamide compounds could effectively deter rats when incorporated into food formulations. The repellency index (K) was calculated based on food consumption patterns, providing insights into the efficacy of these compounds as potential pest control agents .
Antibacterial Activity
Recent studies have explored the antibacterial properties of oxamide derivatives. For example, research indicated that certain complexes formed between copper(II) ions and oxamide ligands exhibited significant antibacterial activity against various bacterial strains . This suggests potential applications in medicinal chemistry and agricultural practices.
Case Studies
- Case Study 1 : A study involving the synthesis of copper(II) complexes with N,N'-bis(2-dimethylaminoethyl)dithio- revealed their ability to bind DNA and exhibit cytotoxic effects. The results indicated a dose-dependent relationship where higher concentrations led to increased cytotoxicity in cultured cells .
- Case Study 2 : In another investigation, the crystal structure of a complex involving the oxamide ligand was analyzed, showing that it occupies an inversion center in a trans configuration. This structural insight is crucial for understanding how these compounds interact at a molecular level .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N,N'-bis(2-dimethylaminoethyl)dithio-oxamide, and what are the critical reaction parameters?
- Methodology : Synthesis can involve (i) condensation of dithio-oxalic acid derivatives with 2-dimethylaminoethylamine under inert conditions or (ii) post-modification of hydroxyl or halogenated oxamide precursors (e.g., thiolation or nucleophilic substitution). For example, N,N'-bis(2-diethylaminoethyl)oxamide is synthesized via refluxing ethyl oxalate with diethylaminoethylamine in xylene , suggesting analogous routes for the dithio variant. Chlorination of hydroxyl groups (as in N,N'-bis(2-chloroethyl)oxamide ) followed by substitution with dimethylamine could also be explored. Key parameters include solvent polarity, temperature control, and stoichiometric ratios to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of N,N'-bis(2-dimethylaminoethyl)dithio-oxamide?
- Methodology :
- FTIR : Identifies C=S (dithio) stretches (~1200–1050 cm⁻¹) and N–H/C–N vibrations (~3300 cm⁻¹).
- NMR : H and C NMR resolve dimethylaminoethyl substituents (δ ~2.2–2.8 ppm for N(CH)) and dithio-oxamide backbone signals.
- X-ray crystallography : Critical for confirming molecular geometry, as demonstrated for related oxamide ligands . Challenges include crystal growth due to conformational flexibility; slow evaporation in polar solvents (e.g., DMF/water) is recommended.
Q. What are the primary applications of N,N'-bis(2-dimethylaminoethyl)dithio-oxamide in polymer science, and how does its structure influence material properties?
- Applications : The compound may act as a chain extender or crosslinker in polyurethanes, leveraging its dual amine and sulfur functionalities to enhance mechanical strength or self-healing properties. Similar N,N'-bis(2-hydroxyethyl)oxamide derivatives improve elastomer resilience via hydrogen bonding . The dithio group could introduce redox-active or antimicrobial properties .
Advanced Research Questions
Q. How do the dithio groups in N,N'-bis(2-dimethylaminoethyl)dithio-oxamide influence its coordination behavior compared to oxygen-containing analogs?
- Methodology : Compare metal complexation using UV-Vis, EPR, and cyclic voltammetry. Sulfur’s stronger σ-donor and π-acceptor capabilities may stabilize unusual oxidation states or geometries (e.g., square pyramidal Cu(II) in bis(2-dimethylaminoethyl) ether complexes ). Computational studies (DFT) can model ligand-field effects and predict magnetic properties, as seen in Ni(II)/Cu(II) oxamide complexes .
Q. What challenges arise in reconciling contradictory data on the compound’s thermal stability across different studies?
- Analysis : Discrepancies may stem from impurities, polymorphic forms, or experimental conditions (e.g., heating rates in TGA). Replicate studies using purified samples and standardized protocols. For example, N,N'-bis(2-hydroxyethyl)oxamide melts at 168°C , but dithio derivatives may exhibit lower decomposition thresholds due to weaker C–S bonds.
Q. How can computational modeling guide the design of N,N'-bis(2-dimethylaminoethyl)dithio-oxamide derivatives for catalytic or energetic applications?
- Methodology :
- Catalysis : Screen for transition-state stabilization in reactions like the Henry reaction (cf. bis(2-dimethylaminoethyl) ether in Cu(II) catalysis ).
- Energetics : Calculate bond dissociation energies (BDEs) and heats of formation (HOFs) to assess explosive potential, inspired by nitrated oxamide derivatives (e.g., NENO ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
